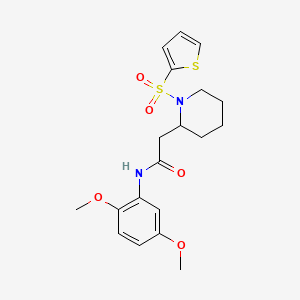

N-(2,5-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a piperidine ring modified with a thiophene sulfonyl group and a 2,5-dimethoxyphenylacetamide moiety. This compound belongs to a class of N-substituted acetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and coordination ligands . Though direct pharmacological data for this compound are absent in the provided evidence, its design aligns with patented acetamide derivatives targeting heterocyclic bioactivity, such as benzothiazole-based analogs .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-25-15-8-9-17(26-2)16(13-15)20-18(22)12-14-6-3-4-10-21(14)28(23,24)19-7-5-11-27-19/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDOBVNRCFNHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C14H15NO5S2

- Molecular Weight : 341.4 g/mol

- IUPAC Name : N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

The presence of a dimethoxyphenyl group and a thiophenesulfonyl moiety suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related sulfonamide structures have shown efficacy against various cancer cell lines, including colon and lung cancers. The mechanism often involves modulation of chemokine receptors which play a crucial role in tumor microenvironments and metastasis .

2. Antimicrobial Effects

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial pathogens. In vitro studies have demonstrated that related compounds possess antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the sulfonamide group, which enhances binding affinity to bacterial enzymes .

3. Neurological Implications

Given its piperidine structure, there is interest in exploring the compound's neuropharmacological effects. Preliminary research indicates that derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as anxiety and depression .

The biological activity of this compound likely involves several mechanisms:

- Chemokine Receptor Modulation : Influencing immune responses and tumor progression.

- Enzyme Inhibition : Particularly in microbial targets, where the sulfonamide moiety mimics p-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.

- Neurotransmitter Interaction : Potential modulation of serotonin or dopamine pathways.

Case Studies

- Anticancer Studies : In a study examining various sulfonamide derivatives, this compound was found to inhibit cell proliferation in HCT116 (colon cancer) cell lines with an IC50 value indicative of moderate potency .

- Antimicrobial Evaluation : A comparative study showed that related compounds had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Observations :

Crystal Structures of Acetamide Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

- Features a dichlorophenyl-thiazole core with a twisted conformation (79.7° dihedral angle between rings).

- Forms 1-D hydrogen-bonded chains (N–H⋯N), enhancing stability .

- Contrasts with the target compound’s piperidine-thiophene sulfonyl linkage, which may adopt a more rigid conformation due to sulfonyl constraints.

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Contains a dihydro-pyrazolyl ring system with steric hindrance (80.7° amide rotation).

Substituent Effects on Bioactivity

Role of Sulfonyl Groups

- The thiophen-2-ylsulfonyl group in the target compound is distinct from trifluoromethyl (CF₃) or halogen substituents in benzothiazole analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-...). Sulfonyl groups enhance hydrogen-bond acceptor capacity and metabolic stability compared to lipophilic CF₃ .

Methoxy Substitutions

- The 2,5-dimethoxyphenyl group is shared with high-priority patented compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide), suggesting its role in modulating electron density for target engagement .

- In contrast, 2-methoxyphenyl or 3,4-dichlorophenyl substituents () prioritize steric bulk over electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.